A Comprehensive Technical Guide to MK-0941: A Glucokinase Activator
A Comprehensive Technical Guide to MK-0941: A Glucokinase Activator
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and pharmacological effects of MK-0941, a potent and selective allosteric activator of glucokinase (GK). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disease research.
Chemical Structure and Properties of MK-0941
MK-0941 is a synthetic, small-molecule compound that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus.[1][2] Its chemical identity is well-characterized, and its structural details are provided below.
Chemical Name (IUPAC): 3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)-benzamide, monomethanesulfonate[3][4]
Molecular Formula: C₂₁H₂₄N₄O₆S · CH₄O₃S[3]
Molecular Weight: 556.6 g/mol [3]
CAS Number: 1137916-97-2[3][4]
SMILES: CCS(C1=CC=C(OC2=CC(O--INVALID-LINK--CO)=CC(C(NC3=NN(C)C=C3)=O)=C2)C=N1)(=O)=O.O=S(O)(C)=O[3][4]
InChI Key: PIDNRTWDGDJKSQ-UQKRIMTDSA-N[3]
Mechanism of Action: Allosteric Activation of Glucokinase
MK-0941 functions as a glucokinase activator (GKA), enhancing the enzyme's catalytic activity.[1][5] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[5] MK-0941 binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme that increases its affinity for glucose and enhances its maximal velocity (Vmax) of glucose phosphorylation.[5]
The activation of glucokinase by MK-0941 leads to two primary physiological effects:
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In Pancreatic β-cells: Increased glucokinase activity leads to a higher rate of glycolysis, an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and ultimately, enhanced glucose-stimulated insulin (B600854) secretion.
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In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and glycolysis, thereby increasing hepatic glucose uptake and reducing hepatic glucose output.
The signaling pathway for MK-0941's action is depicted in the diagram below.
Caption: Signaling pathway of MK-0941 in pancreatic β-cells and hepatocytes.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of MK-0941 have been evaluated in both in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of MK-0941[5]
| Parameter | Condition | Value |
| EC₅₀ | Recombinant human glucokinase (2.5 mM glucose) | 0.240 µM |
| EC₅₀ | Recombinant human glucokinase (10 mM glucose) | 0.065 µM |
| S₀.₅ for Glucose | Recombinant human glucokinase (without MK-0941) | 6.9 mM |
| S₀.₅ for Glucose | Recombinant human glucokinase (with 1 µM MK-0941) | 1.4 mM |
| Vmax Increase | Recombinant human glucokinase (with 1 µM MK-0941) | 1.5-fold |
| Insulin Secretion | Isolated rat islets (10 µM MK-0941) | 17-fold increase |
| Glucose Uptake | Isolated rat hepatocytes (10 µM MK-0941) | Up to 18-fold increase |
Table 2: In Vivo Efficacy of MK-0941 in a Clinical Trial[6][7]
| Parameter | Treatment Group | Change from Baseline |
| HbA1c | MK-0941 (all doses) at Week 14 | -0.8% (placebo-adjusted) |
| 2-hour Postmeal Glucose | MK-0941 (all doses) at Week 14 | -37 mg/dL (placebo-adjusted) |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the pharmacodynamics of MK-0941.
In Vitro Glucokinase Activation Assay[5]
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Objective: To determine the effect of MK-0941 on the kinetic parameters of recombinant human glucokinase.
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Methodology:
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Recombinant human glucokinase was incubated with varying concentrations of glucose and MK-0941.
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The rate of glucose phosphorylation was measured by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase.
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The change in absorbance at 340 nm, corresponding to the formation of NADPH, was monitored spectrophotometrically.
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EC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.
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S₀.₅ (the glucose concentration at which the reaction velocity is half of Vmax) and Vmax were calculated from Michaelis-Menten plots.
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Caption: Workflow for the in vitro glucokinase activation assay.
Clinical Trial in Patients with Type 2 Diabetes[6]
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Objective: To assess the efficacy and safety of MK-0941 as an adjunct to insulin therapy in patients with type 2 diabetes.
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: Patients with type 2 diabetes who were on a stable dose of insulin glargine, with or without metformin.
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Intervention: Patients were randomized to receive one of four doses of MK-0941 (10, 20, 30, or 40 mg) or placebo, administered three times daily before meals for 14 weeks.
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Primary Endpoint: Change from baseline in HbA1c at week 14.
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Secondary Endpoints: Change from baseline in 2-hour postmeal glucose, fasting plasma glucose, and the incidence of adverse events.
Adverse Effects and Clinical Observations
In a clinical study involving patients with type 2 diabetes, treatment with MK-0941 was associated with an increased incidence of hypoglycemia.[6][7] Additionally, elevations in triglycerides and blood pressure were observed in patients receiving MK-0941.[6] The initial improvements in glycemic control seen at 14 weeks were not sustained at 30 weeks.[6][7]
Conclusion
MK-0941 is a potent allosteric activator of glucokinase with demonstrated efficacy in lowering blood glucose levels in preclinical models. While it showed initial promise in clinical trials for type 2 diabetes by improving glycemic control, its long-term efficacy was not sustained, and it was associated with an increased risk of hypoglycemia and other adverse effects.[6][7] This technical guide provides a comprehensive summary of the chemical, mechanistic, and pharmacological properties of MK-0941, offering valuable information for researchers in the field of diabetes and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucokinase | BioChemPartner [biochempartner.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
